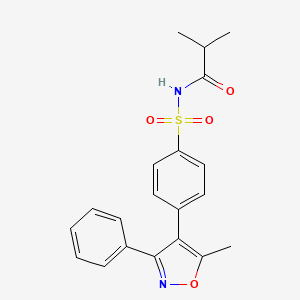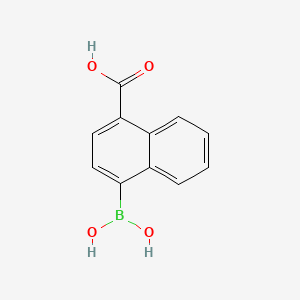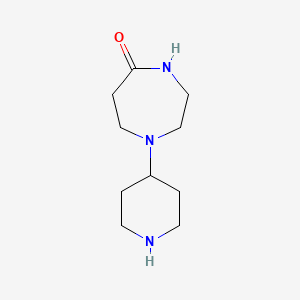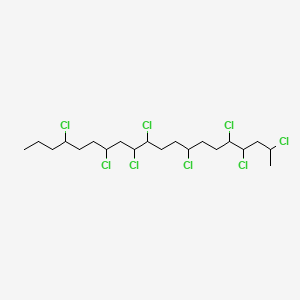
Sodium 4-(2-Bromoethyl)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(2-Bromoethyl)benzenesulfonate is an organic compound with the chemical formula C8H8BrNaO3S . It has a molecular weight of 287.11 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonate group and a 2-bromoethyl group . The sodium ion is associated with the sulfonate group .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Synthesis and Characterization
- Poly[p-(N-ethylbenzenesulfonate sodium)-2-ethynylpyridinium Bromide] Synthesis : A study by Gal & Jin (2014) demonstrated the use of Sodium 4-(2-Bromoethyl)benzenesulfonate in synthesizing a substituted polyacetylene with benzenesulfonate functional groups. This polymer displayed photoluminescence, suggesting potential applications in materials science (Gal & Jin, 2014).
Surfactant Properties
- Aggregation Behavior in Solutions : Alami et al. (1992) reported on the critical micelle concentration (CMC) and micelle properties of sodium 4-(7-tetradecyl)benzenesulfonate in aqueous solutions. Though this specific compound differs slightly, it underscores the broader research interest in benzenesulfonate derivatives as surfactants (Alami et al., 1992).
Biochemical Applications
- Protein Binding Studies : Murakami & Tsurufuji (1998) explored the binding of sodium 4-(2- or 4-hydroxy-1-naphthylazo)benzenesulfonate to hen egg white lysozyme. Their findings provide insights into the biochemical interactions of benzenesulfonate derivatives with proteins, which could be relevant for biochemical assays and drug delivery systems (Murakami & Tsurufuji, 1998).
Photodegradable Detergents
- Photolabile Detergent Synthesis : Epstein et al. (1982) synthesized an ionic detergent similar to sodium dodecyl sulfate, using a compound related to this compound, which was photodegradable. This suggests potential uses in environmentally sensitive applications where detergent breakdown is desired (Epstein et al., 1982).
Industrial Applications
- Reactive Granulation of Sodium Carbonate : Schöngut, Smrčka, and Štěpánek (2013) investigated the reactive granulation of sodium carbonate with dodecyl-benzenesulfonic acid, highlighting the industrial significance of sodium benzenesulfonate derivatives in surfactant production. This research is particularly relevant to the manufacturing of detergents and cleaning products (Schöngut, Smrčka, & Štěpánek, 2013).
Chemical Coordination and Bonding
- Metal-Ligand Interactions : Mahmudov et al. (2014) studied the interaction of sodium benzenesulfonate derivatives with metal ions. This research has implications for understanding the coordination chemistry involving benzenesulfonate compounds and their potential applications in catalysis and material science (Mahmudov et al., 2014).
Material Science Applications
- Optical and Crystallographic Properties : Anwar et al. (2000) explored the crystal structures of 4-amino-1-methylpyridinium benzenesulfonate salts, which are noncentrosymmetric and have potential applications in nonlinear optics. This research demonstrates the utility of benzenesulfonate derivatives in advanced materials research (Anwar et al., 2000).
Surface Chemistry
- Corrosion Inhibition : Mohammed and Mohana (2009) investigated the effect of sodium benzenesulfonate derivatives on the corrosion behavior of low carbon steel. This research indicates potential applications in corrosion inhibition, which is crucial in many industrial processes (Mohammed & Mohana, 2009).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-(2-Bromoethyl)benzenesulfonate involves the reaction of 4-(2-Bromoethyl)benzenesulfonyl chloride with sodium hydroxide.", "Starting Materials": [ "4-(2-Bromoethyl)benzenesulfonyl chloride", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-(2-Bromoethyl)benzenesulfonyl chloride in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 50-60°C and stir for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 4-(2-Bromoethyl)benzenesulfonate." ] } | |
CAS番号 |
65036-65-9 |
分子式 |
C8H9BrNaO3S |
分子量 |
288.12 g/mol |
IUPAC名 |
sodium;4-(2-bromoethyl)benzenesulfonate |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12); |
InChIキー |
SXPQNNKJEQZZFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na] |
| 65036-65-9 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



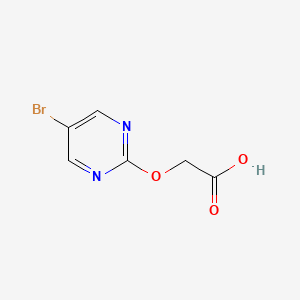
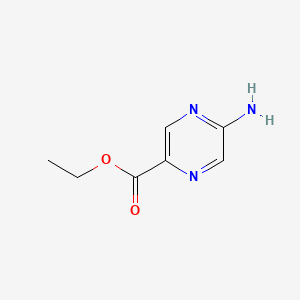

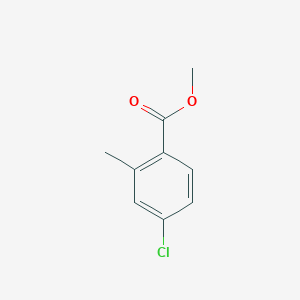
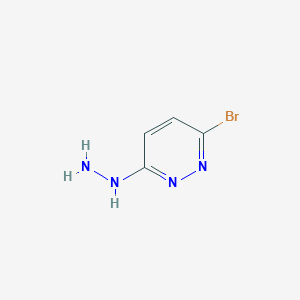
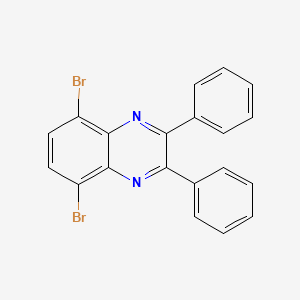
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
